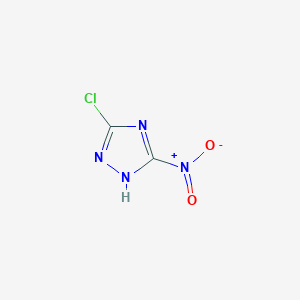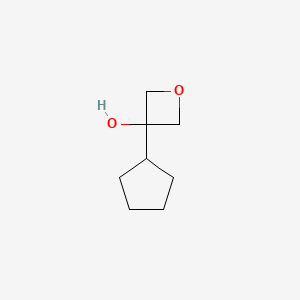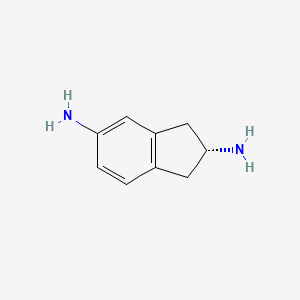
(5-Methylthiazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylthiazol-4-yl)methanamine is a heterocyclic compound with the molecular formula C5H8N2S It features a thiazole ring substituted with a methyl group at the 5-position and an amine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylthiazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by methylation and subsequent amination to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The compound is typically purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(5-Methylthiazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-Methylthiazol-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound.
Comparación Con Compuestos Similares
Thiazole: The parent compound, lacking the methyl and amine substitutions.
2-Aminothiazole: Similar structure but with the amine group at the 2-position.
4-Methylthiazole: Similar structure but with a methyl group at the 4-position instead of the 5-position.
Uniqueness: (5-Methylthiazol-4-yl)methanamine is unique due to the specific positioning of the methyl and amine groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C5H8N2S |
|---|---|
Peso molecular |
128.20 g/mol |
Nombre IUPAC |
(5-methyl-1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C5H8N2S/c1-4-5(2-6)7-3-8-4/h3H,2,6H2,1H3 |
Clave InChI |
AOHGZJDGRPUQBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CS1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)



![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)

![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)


![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)



